Isoquinolin-5-amine hydrochloride
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Overview
Description
Isoquinolin-5-amine hydrochloride is a chemical compound with the molecular formula C9H9ClN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their wide range of biological activities and are used in various fields such as organic and pharmaceutical chemistry .
Mechanism of Action
Target of Action
Isoquinolin-5-amine hydrochloride, also known as 5-Aminoisoquinoline, primarily targets a putative uncharacterized protein in Trypanosoma brucei brucei (strain 927/4 GUTat10.1) . Trypanosoma brucei is a species of parasitic protozoan that causes African trypanosomiasis, also known as sleeping sickness.
Mode of Action
It is known that the compound interacts with its target protein in trypanosoma brucei, potentially disrupting the normal functions of the parasite .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound is sensitive to light , which could potentially affect its stability and efficacy. Furthermore, the compound’s action may also be influenced by the physiological environment within the host organism.
Biochemical Analysis
Biochemical Properties
It is known that isoquinoline derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of Isoquinolin-5-amine hydrochloride is not well-defined. It is known that isoquinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of this compound remains to be determined.
Preparation Methods
Isoquinolin-5-amine hydrochloride can be synthesized through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to produce isoquinoline derivatives . Another method is the Pictet-Spengler reaction, which involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride . Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis .
Chemical Reactions Analysis
Isoquinolin-5-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinoline.
Common reagents used in these reactions include strong acids like hydrochloric acid, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isoquinolin-5-amine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Isoquinolin-5-amine hydrochloride can be compared with other similar compounds, such as:
5-Aminoisoquinoline: Another isoquinoline derivative with similar chemical properties.
Quinoline: A structural isomer of isoquinoline with different biological activities.
Bisbenzylisoquinolinium compounds: Compounds with two isoquinolinium structures linked by a carbon chain, used in various applications.
This compound is unique due to its specific structure and the wide range of biological activities it exhibits.
Properties
IUPAC Name |
isoquinolin-5-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-6H,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTWAKYMVKDTRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639975 |
Source
|
Record name | Isoquinolin-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58143-00-3, 152814-23-8 |
Source
|
Record name | 5-Isoquinolinamine, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58143-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinolin-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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